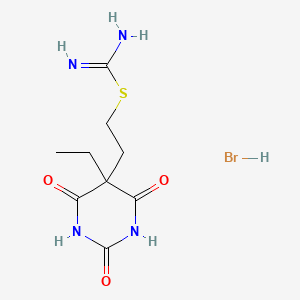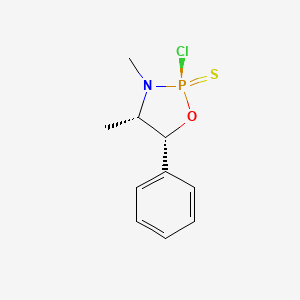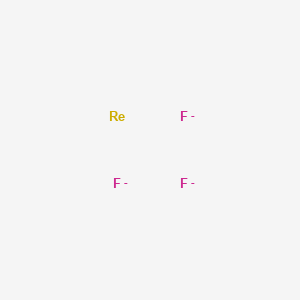
Rhenium(3+) trifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium(3+) trifluoride is an inorganic compound with the chemical formula ( \text{ReF}_3 ) It is a compound formed by the transition metal rhenium, which can exist in multiple oxidation states
Preparation Methods
Rhenium(3+) trifluoride can be synthesized through several methods. One common synthetic route involves the reaction of rhenium trioxide with fluorine gas: [ 2 \text{ReO}_3 + 3 \text{F}_2 \rightarrow 2 \text{ReF}_3 + 3 \text{O}_2 ] This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .
Chemical Reactions Analysis
Rhenium(3+) trifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with Lewis bases to form adducts: [ \text{ReF}_3 + 2 \text{L} \rightarrow \text{ReF}_3\text{L}_2 ] where ( \text{L} ) represents a Lewis base such as diethyl ether or acetonitrile . These reactions often result in the formation of complex structures with unique properties.
Scientific Research Applications
Rhenium(3+) trifluoride has several scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. In biology and medicine, rhenium compounds, including this compound, are being explored for their potential use in cancer therapy and diagnostic imaging . The compound’s unique properties make it a valuable tool in these fields.
Mechanism of Action
The mechanism of action of rhenium(3+) trifluoride involves its ability to interact with molecular targets and pathways. For instance, in cancer therapy, rhenium compounds can induce oxidative stress in cancer cells, leading to cell death. They can also bind to DNA and disrupt cellular processes, making them effective in targeting cancer cells .
Comparison with Similar Compounds
Rhenium(3+) trifluoride can be compared with other rhenium compounds, such as rhenium trioxide fluoride (( \text{ReO}_3\text{F} )) and rhenium dioxide trifluoride (( \text{ReO}_2\text{F}_3 )). These compounds share some similarities in their chemical behavior but differ in their specific properties and applications. For example, rhenium trioxide fluoride is known for its unique helical chain structure, while rhenium dioxide trifluoride has distinct polymorphic forms .
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in research and development. As our understanding of this compound continues to grow, its applications are likely to expand, offering new possibilities in fields such as chemistry, biology, and medicine.
Properties
CAS No. |
25605-13-4 |
|---|---|
Molecular Formula |
F3Re-3 |
Molecular Weight |
243.202 g/mol |
IUPAC Name |
rhenium;trifluoride |
InChI |
InChI=1S/3FH.Re/h3*1H;/p-3 |
InChI Key |
OCKMFZQUCZBLFC-UHFFFAOYSA-K |
Canonical SMILES |
[F-].[F-].[F-].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
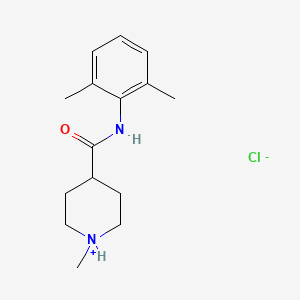
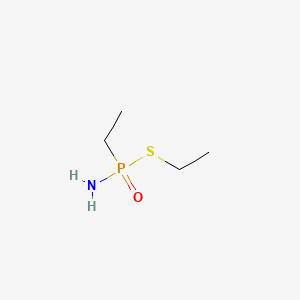
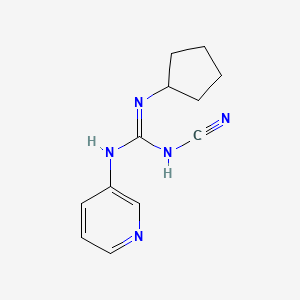
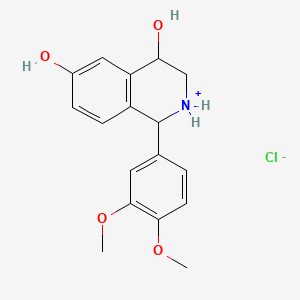
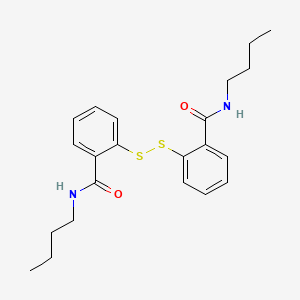
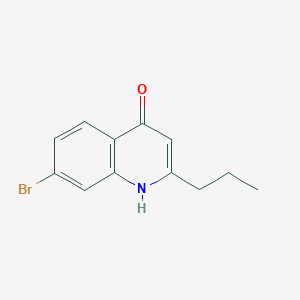
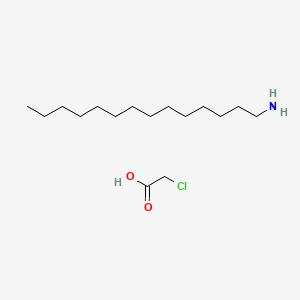

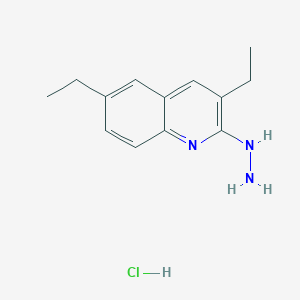
![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)
![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
